

# Statistical Analysis Plan and Protocols for the SWOG/NRG S1806 (INTACT) Study

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## Compound of Interest

Compound Name: SSE1806  
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Disclaimer: The following information pertains to the S1806 study, also known as the INTACT trial. No public information was available for an "S1808 study," and it is presumed that "S1806" was the intended trial for this request.

## Application Notes

This document provides a detailed overview of the statistical analysis plan and experimental protocols for the Phase III randomized clinical trial S1806. This study evaluates the efficacy and safety of adding the immune checkpoint inhibitor atezolizumab to standard concurrent chemoradiotherapy (CRT) for patients with localized muscle-invasive bladder cancer (MIBC).<sup>[1]</sup> <sup>[2]</sup><sup>[3]</sup> The primary goal is to determine if this combination therapy improves bladder-intact event-free survival.<sup>[2]</sup> These notes are intended for researchers, scientists, and drug development professionals involved in oncology and clinical trials.

## Study Overview and Objectives

The S1806 trial is a large-scale, multicenter study designed to assess a bladder-preserving treatment strategy.<sup>[4]</sup><sup>[5]</sup> Trimodality therapy (TMT), consisting of maximal transurethral resection of the bladder tumor (TURBT) followed by CRT, is a standard-of-care alternative to radical cystectomy.<sup>[6]</sup> The rationale for adding atezolizumab, a monoclonal antibody targeting programmed death-ligand 1 (PD-L1), is based on evidence that radiation therapy can increase PD-L1 expression in the tumor microenvironment, potentially sensitizing the tumor to immunotherapy.<sup>[7]</sup>

- Primary Objective: To compare bladder-intact event-free survival (BI-EFS) between concurrent chemoradiotherapy (CRT) with and without the addition of atezolizumab.[2]
- Secondary Objectives: Key secondary endpoints include overall survival, metastasis-free survival, rates of salvage cystectomy, and patient-reported quality of life.[8][9]
- Translational Objectives: To explore biomarkers that may predict response to CRT and chemoimmuno-radiotherapy, including DNA damage response markers, tumor mutational burden, and PD-L1 expression.[9]

## Statistical Analysis Plan

The statistical design is structured to detect a clinically meaningful improvement in BI-EFS with the addition of atezolizumab.

Parameter	Value/Specification
Primary Endpoint	Bladder-Intact Event-Free Survival (BI-EFS) <sup>1</sup>
Target Accrual	475 patients
Study Design	1:1 Randomized, Phase III
Null Hypothesis (H <sub>0</sub> )	3-year BI-EFS in the CRT-alone arm is 52%.
Alternative Hypothesis (H <sub>a</sub> )	3-year BI-EFS in the atezolizumab + CRT arm is 64%.
Hazard Ratio (HR)	0.68 (corresponding to the 12% improvement at 3 years)[8]
Statistical Power	85%
Alpha (Significance Level)	0.025 (one-sided)
Stratification Factors	- Performance Status (0-1 vs. 2) - Clinical Stage (T2 vs. T3/T4a) - Chemotherapy Choice - Radiation Field (Bladder-only vs. Small Pelvis) [6][7]
Censoring Rules	- Patients are censored at the date of the last cystoscopy if no event has occurred. - Patients who are alive without a disease assessment are censored at the date of randomization.

<sup>1</sup>BI-EFS events are defined as: recurrence of muscle-invasive disease, development of nodal or metastatic disease, radical cystectomy, or death from any cause.[8]

## Experimental Protocols

### 3.1 Patient Eligibility

Patients must have histologically confirmed, localized muscle-invasive urothelial carcinoma of the bladder (Stage T2-T4aN0M0) and be candidates for bladder-preserving therapy.[3] Key inclusion criteria include a maximal TURBT within 70 days prior to randomization and adequate

organ function.[3] Patients who have received prior systemic chemotherapy for bladder cancer or prior pelvic radiation are ineligible.[3]

### 3.2 Treatment Arms

Patients are randomized in a 1:1 ratio to one of two treatment arms.[5]

- Arm 1 (Control Arm): Concurrent Chemoradiotherapy (CRT)
  - Chemotherapy: One of the following regimens is administered concurrently with radiation:
    - Cisplatin-based regimen
    - 5-Fluorouracil (5-FU) and Mitomycin-C
    - Gemcitabine
  - Radiation Therapy (RT): Standard radiation therapy is delivered to the bladder or pelvis according to institutional protocols.
- Arm 2 (Investigational Arm): CRT + Atezolizumab
  - Chemotherapy and Radiation: Administered as in Arm 1.
  - Atezolizumab: 1200 mg is administered intravenously every 3 weeks for a total of 6 months, given concurrently and adjuvantly with CRT.[5][6][10] The first infusion is given over 60 minutes; if well-tolerated, subsequent infusions can be administered over 30 minutes.[11]

### 3.3 Study Procedures and Follow-up

- Screening and Randomization: Eligibility is confirmed, and patients are stratified and randomized.
- Treatment Phase: Patients receive their assigned treatment. Those in the investigational arm receive atezolizumab for 6 months.[6]

- Response Assessment: A biopsy is performed approximately 3 months after the completion of CRT to assess for residual disease.[6][8]
- Follow-up: Patients are followed for 5 years for disease recurrence and survival.[6] Assessments include regular cystoscopy, imaging, and collection of patient-reported outcomes.

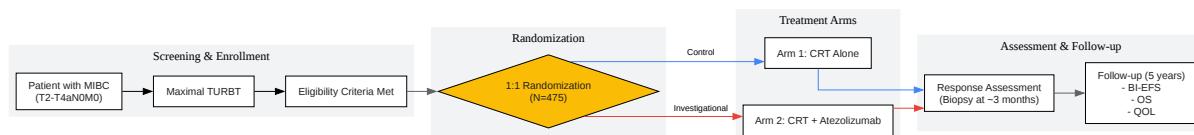
## Data Presentation: Safety and Toxicity

Pre-specified safety analyses were conducted during the trial.[6] The following table summarizes Grade 3 or higher toxicities from a safety report on the first 213 patients enrolled. [5]

Adverse Events (Grade $\geq 3$ )	Arm 1: CRT Alone (n=100)	Arm 2: CRT + Atezolizumab (n=113)
Patients with any Grade $\geq 3$ Toxicity	44 (44%)	65 (58%)
Primary Toxicity Type	Most toxicities were hematological and not considered immune-related by the treating physician.[5][7]	
Immune-Related AEs (Grade $\geq 3$ )	Not Reported	A number of known immune-related adverse events were observed, including pancreatitis, rash, acute kidney injury, gastritis, transaminitis, and dyspnea.

## Mandatory Visualizations

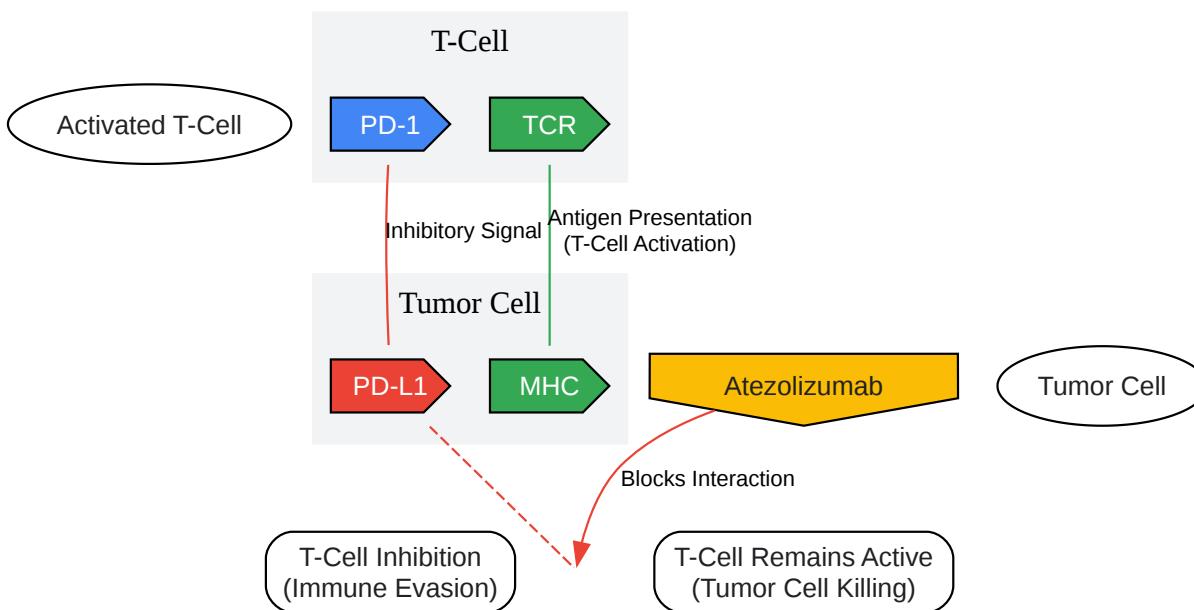
### 5.1 Experimental Workflow



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Caption: Experimental workflow for the S1806/INTACT clinical trial.

## 5.2 PD-L1/PD-1 Signaling Pathway



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